Computed Lipophilicity (XLogP3) Comparison Against a Bromophenyl Oxadiazole Analog
The XLogP3 of 2034562-37-1 is computed as 1.0 [1], whereas a structurally related analog bearing a 2‑bromophenyl acetamide terminus (CAS 2034518-19-7) has an estimated logP of ~3.1 . This 2.1‑unit difference indicates that 2034562-37-1 is substantially more hydrophilic.
| Evidence Dimension | Computed partition coefficient (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem 2.2) |
| Comparator Or Baseline | 2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide; estimated logP ~3.1 |
| Quantified Difference | ~2.1 log units lower (more hydrophilic) |
| Conditions | Computed properties (XLogP3 vs. vendor-estimated logP; different algorithms) |
Why This Matters
Lower lipophilicity may translate into reduced non‑specific protein binding and different membrane permeability, which is critical when selecting a compound for cellular or biochemical assays.
- [1] PubChem Compound Summary CID 121021959. Computed XLogP3-AA value. View Source
